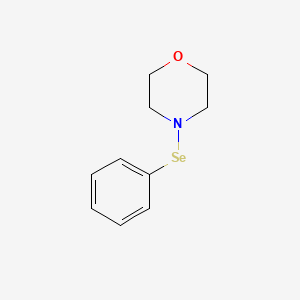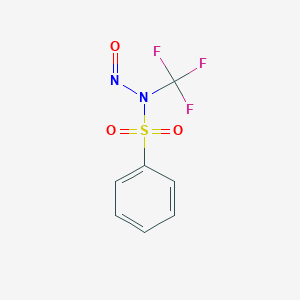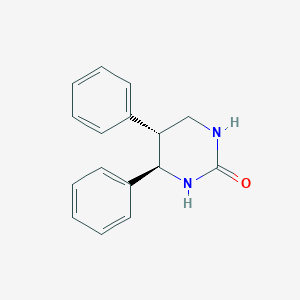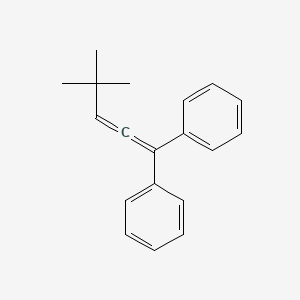
Morpholine, 4-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(phenylseleno)-: is an organic compound that features a morpholine ring substituted with a phenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine, 4-(phenylseleno)- can be synthesized through a reaction involving morpholine and phenylselenium bromide. The process typically involves stirring morpholine with phenylselenium bromide in a solvent such as dichloromethane at room temperature. The reaction proceeds efficiently, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for Morpholine, 4-(phenylseleno)- are not extensively documented, the use of polymer-supported reagents has been explored. For instance, polystyrene-supported (4-phenylseleno)morpholine can be synthesized and used as an efficient α-selenenylating agent for saturated aldehydes .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form α,β-unsaturated aldehydes.
Substitution: It can participate in substitution reactions, particularly involving the phenylseleno group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reactions often involve reagents like chloromethylidenetriphenylphosphorane.
Major Products Formed:
Scientific Research Applications
Chemistry: Morpholine, 4-(phenylseleno)- is used as a reagent in organic synthesis, particularly for the α-selenenylation of saturated aldehydes. It is also employed in the synthesis of α,β-unsaturated aldehydes .
Biology and Medicine:
Industry: The compound’s reactivity makes it valuable in industrial applications, particularly in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism by which Morpholine, 4-(phenylseleno)- exerts its effects involves the reactivity of the phenylseleno group. This group can undergo oxidation and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the phenylseleno group .
Comparison with Similar Compounds
Similar Compounds:
Morpholine: A simple morpholine ring without the phenylseleno substitution.
Phenylselenium Bromide: A compound containing the phenylseleno group but lacking the morpholine ring.
Uniqueness: Morpholine, 4-(phenylseleno)- is unique due to the combination of the morpholine ring and the phenylseleno group.
Properties
| 82737-08-4 | |
Molecular Formula |
C10H13NOSe |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
4-phenylselanylmorpholine |
InChI |
InChI=1S/C10H13NOSe/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5H,6-9H2 |
InChI Key |
QVXXUAVKAJXEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)





![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)

